(S)-2-(2-(Benzylamino)-3-phenylpropanamido)-5-iodobenzoic acid, also known as CW069, is a small molecule identified as an allosteric inhibitor of the kinesin family member C1 (KIFC1, also known as HSET). [, , , , ] KIFC1 is a minus end-directed motor protein essential for centrosome clustering, a process crucial for the survival of cancer cells with supernumerary centrosomes. [, , , , ] CW069 acts by disrupting this clustering mechanism, leading to multipolar mitosis and ultimately cell death in cancer cells. [, , , , ] Notably, CW069 exhibits selectivity for cancer cells with extra centrosomes and has shown minimal impact on normal cells. [, ] This selectivity makes CW069 a promising candidate for the development of new cancer therapeutics. [, , , , ]
CW069 is a synthetic compound identified as an allosteric inhibitor targeting the kinesin family member C1 and HSET (Heterogeneous Nuclear Ribonucleoprotein E1), both of which are motor proteins involved in cellular processes such as mitosis and centrosome clustering. The discovery of CW069 emerged from a comprehensive design and synthesis approach that integrated computational methods with biological evaluations, leading to its identification as a potential therapeutic agent against cancers characterized by supernumerary centrosomes .
CW069 is classified as a small-molecule inhibitor. Its chemical formula is , with a molecular weight of approximately 500.337 g/mol . The compound has been extensively studied for its effects on cancer cell viability, particularly in prostate cancer and other malignancies where abnormal centrosome numbers contribute to chromosomal instability .
The synthesis of CW069 involved a convergent synthesis strategy that allowed for efficient assembly of the compound from various precursors. This method was developed to optimize the compound's efficacy while minimizing potential side effects. The design process utilized high-throughput screening techniques alongside in silico modeling to evaluate the binding affinity of CW069 to its target proteins .
The synthetic pathway typically includes:
CW069 primarily acts by inhibiting the activity of KIFC1 and HSET, leading to disrupted mitotic spindle formation in cancer cells. The compound induces multipolar spindle formation, which is detrimental to cell viability in cells with supernumerary centrosomes. This reaction mechanism is crucial for understanding how CW069 can selectively target cancer cells while sparing normal cells .
CW069 operates through an allosteric mechanism, whereby it binds to sites on HSET that are distinct from the active site, leading to conformational changes that inhibit its motor activity. This inhibition results in the failure of proper spindle pole formation during mitosis, causing errors in chromosome segregation and ultimately leading to apoptosis in cancer cells with abnormal centrosome numbers .
Relevant data indicate that CW069 adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties suitable for drug development .
CW069 has significant potential applications in cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3